17alpha(H),21alpha(H)-22RS-Bishomohopane
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Overview
Description
17alpha(H),21alpha(H)-22RS-Bishomohopane is a type of hopanoid, a class of pentacyclic triterpenoids. These compounds are known for their structural complexity and biological significance. Hopanoids are often found in the cell membranes of certain bacteria, where they play a role similar to that of sterols in eukaryotic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17alpha(H),21alpha(H)-22RS-Bishomohopane typically involves the cyclization of squalene, a linear triterpene, into the hopane skeleton. This process can occur under both aerobic and anaerobic conditions, although it is more commonly associated with aerobic bacteria .
Industrial Production Methods: Industrial production of hopanoids, including this compound, often involves the cultivation of specific bacterial strains known to produce these compounds. The bacteria are grown in controlled environments, and the hopanoids are extracted and purified from the bacterial biomass .
Chemical Reactions Analysis
Types of Reactions: 17alpha(H),21alpha(H)-22RS-Bishomohopane can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific applications or to study its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine under controlled conditions.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can yield various hydrocarbon derivatives .
Scientific Research Applications
17alpha(H),21alpha(H)-22RS-Bishomohopane has several scientific research applications:
Chemistry: It is used as a biomarker to study ancient biological processes and the evolution of life on Earth.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting bacterial infections.
Mechanism of Action
The mechanism of action of 17alpha(H),21alpha(H)-22RS-Bishomohopane involves its integration into bacterial cell membranes, where it helps to stabilize the membrane structure. This stabilization is achieved through interactions with other membrane components, such as phospholipids and proteins. The compound’s unique structure allows it to enhance membrane rigidity and reduce permeability, which is crucial for the survival of bacteria in various environments .
Comparison with Similar Compounds
- 17alpha(H),21beta(H)-Hopane
- 22R-17alpha(H),21beta(H)-Homohopane
- 2-Methylhopane
- 3-Methylhopane
Comparison: While all these compounds share the hopane skeleton, 17alpha(H),21alpha(H)-22RS-Bishomohopane is unique due to its specific stereochemistry at the C-17 and C-21 positions. This stereochemistry affects its biological activity and its role in bacterial cell membranes. For example, 2-methylhopane is often used as a biomarker for cyanobacteria, whereas 3-methylhopane is associated with methanotrophic bacteria .
Properties
IUPAC Name |
(3S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-pentan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H56/c1-9-11-22(2)23-14-19-29(5)24(23)15-20-31(7)26(29)12-13-27-30(6)18-10-17-28(3,4)25(30)16-21-32(27,31)8/h22-27H,9-21H2,1-8H3/t22?,23-,24+,25-,26+,27+,29-,30-,31+,32+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRSREGIRFCWIJ-QFOKDZGSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C)[C@@H]1CC[C@]2([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H56 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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